molecular formula C12H12BNO3 B1431434 2-(3-Methylphenoxy)pyridine-5-boronic acid CAS No. 1793003-62-9

2-(3-Methylphenoxy)pyridine-5-boronic acid

Cat. No.: B1431434
CAS No.: 1793003-62-9
M. Wt: 229.04 g/mol
InChI Key: PDBLSVZYYLJCIH-UHFFFAOYSA-N
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Description

“2-(3-Methylphenoxy)pyridine-5-boronic acid” is a chemical compound that is widely employed as an intermediate in organic synthesis . It is used as a reagent in Suzuki cross-coupling reactions .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters involves several methods such as halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .


Molecular Structure Analysis

The molecular formula of “this compound” is CHBNO. Its average mass is 152.944 Da and its monoisotopic mass is 153.059723 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it undergoes catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . It is also used in Suzuki–Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of 2-(3-Methylphenoxy)pyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the SM cross-coupling reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the SM cross-coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound’s adme properties and their impact on bioavailability would be crucial for its effectiveness in the sm cross-coupling reaction .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, enabling the construction of complex organic molecules .

Action Environment

The action environment can influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reaction conditions and thus the effectiveness of the compound in the SM cross-coupling reaction .

Properties

IUPAC Name

[6-(3-methylphenoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-14-12)13(15)16/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBLSVZYYLJCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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